2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloro-4-isothiocyanato-5-(propan-2-yl)thiazole with 2-(4-methoxyphenyl)-2-oxoethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . Additionally, it may interact with other cellular proteins and enzymes, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine: Known for its anticancer properties.
2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Properties
Molecular Formula |
C16H17ClN2O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9(2)14-13(19-16(17)23-14)15(21)18-8-12(20)10-4-6-11(22-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,18,21) |
InChI Key |
GKQUVNKBGGTUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.